molecular formula C5H6N6 B1390174 8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine CAS No. 55366-16-0

8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine

Cat. No.: B1390174
CAS No.: 55366-16-0
M. Wt: 150.14 g/mol
InChI Key: TYGWWGGVOZRRMW-UHFFFAOYSA-N
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Description

8-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS 55366-16-0) is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features a reactive hydrazinyl group on a triazolopyrazine scaffold, a privileged structure in the design of kinase inhibitors . The triazolopyrazine core is recognized for its kinase inhibitory activity and is frequently explored as a bioisostere for purines, enabling the development of compounds that target ATP-binding sites in enzymes . Researchers utilize this hydrazine-containing intermediate as a versatile precursor for synthesizing a wide range of novel heterocyclic compounds with potential biological activities . Its applications are particularly prominent in anticancer agent development, where it serves as a key synthon for creating novel [1,2,4]triazolo[4,3-a]pyrazine derivatives evaluated as dual c-Met/VEGFR-2 inhibitors, which are important targets in oncology for overcoming drug resistance . The compound is also of interest in synthesizing other fused heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, which have demonstrated utility across various therapeutic areas . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions, and it is recommended to store it sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-8-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-10-4-5-8-3-9-11(5)2-1-7-4/h1-3H,6H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGWWGGVOZRRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30667847
Record name 8-Hydrazinyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55366-16-0
Record name 8-Hydrazinyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution to Introduce Hydrazinyl Group

A common approach begins with 2,3-dichloropyrazine or 2-chloropyrazine as the starting material. Hydrazine hydrate is used as the nucleophile to substitute the chlorine atom(s) selectively, introducing the hydrazinyl (-NH-NH2) functional group.

  • Reaction Conditions: The reaction is typically conducted in ethanol as solvent, with controlled temperature ranging from ambient to about 60 °C.
  • pH Control: The reaction mixture is adjusted to a mildly acidic or neutral pH (~6) after completion to facilitate precipitation and purification.
  • Reaction Time: Extended reaction times (e.g., 15 hours) ensure complete substitution.
  • Work-up: After reaction, the mixture is cooled, diluted, and extracted with organic solvents such as methylene chloride. The crude product is purified by recrystallization or washing with cold solvents like methyl tert-butyl ether (MTBE).

This step yields the intermediate 8-hydrazinyl-pyrazine derivative with purity often above 90% by HPLC analysis.

Cyclization to Form the Triazolo Ring

The hydrazinyl intermediate undergoes cyclization with appropriate reagents to form the triazolo[1,5-a]pyrazine core.

  • Cyclization Agents: Triethoxy methane or similar reagents are used to promote ring closure.
  • Reaction Conditions: Heating under reflux or elevated temperatures (50-110 °C) for extended periods (up to 42 hours) is common.
  • Acid Catalysis: Addition of acids such as methanesulfonic acid facilitates cyclization and removal of by-products like trifluoroacetic acid.
  • Purification: After cyclization, the reaction mixture is neutralized, extracted, and purified by column chromatography or recrystallization.

This step yields the fused triazolo-pyrazine system, often as a free base or salt form.

Final Functionalization and Salt Formation

The hydrazinyl-triazolo-pyrazine compound can be further converted into salts (e.g., hydrochloride) or hydrated forms to improve stability and handling.

  • Salt Formation: Treatment with hydrogen chloride in ethanol under nitrogen atmosphere leads to crystalline hydrochloride salts.
  • Drying and Isolation: The product is filtered, washed, and dried under reduced pressure to constant weight.
Step Starting Material Reagents/Conditions Product Purity (HPLC) Notes
1 2-chloropyrazine Hydrazine hydrate, EtOH, 60 °C, 15 h, pH 6 8-Hydrazinyl-pyrazine intermediate ~93% Nucleophilic substitution
2 Intermediate from Step 1 Triethoxy methane, methanesulfonic acid, reflux, 42 h Triazolo[1,5-a]pyrazine core >99% Cyclization and ring closure
3 Cyclized product HCl in EtOH, N2 atmosphere Hydrochloride salt of target compound High purity Salt formation and crystallization
  • The nucleophilic substitution step requires precise temperature and pH control to minimize side reactions and maximize yield.
  • Cyclization benefits from acid catalysis and prolonged heating to drive the reaction to completion.
  • Use of organic bases (e.g., triethylamine) can facilitate ring closure in related systems, though specific to certain derivatives.
  • Purification by recrystallization from appropriate solvents (e.g., MTBE, dichloromethane) improves product purity and crystallinity.
  • Industrially viable methods emphasize minimizing by-products and simplifying work-up, as demonstrated by patent disclosures.

The preparation of 8-Hydrazinyl-triazolo[1,5-a]pyrazine involves a well-defined sequence of nucleophilic substitution of chloropyrazine derivatives with hydrazine hydrate, followed by cyclization to form the fused triazolo ring system, and final salt formation for stability. Careful control of reaction parameters and purification techniques ensures high purity and yield, making these methods suitable for both research and industrial scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine has a broad spectrum of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antibacterial and antiviral activities, making it a candidate for drug development.

    Medicine: It has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials with unique properties, such as catalysts and sensors

Mechanism of Action

The mechanism of action of 8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 8-hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine and analogous compounds:

Compound Name Core Structure Substituents Biological Activity Synthesis Method Key Reference
This compound [1,2,4]Triazolo[1,5-a]pyrazine Hydrazinyl (-NH-NH₂) at C8 Anticoagulant, antiviral (predicted) SNAr from chloro precursor
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine [1,2,4]Triazolo[1,5-a]pyrazine Chloro (-Cl) at C8 Intermediate for SNAr reactions Bromination of triazolo-pyrazine core
[1,2,4]Triazolo[1,5-a]pyrimidines [1,2,4]Triazolo[1,5-a]pyrimidine Variable (e.g., methyl, aryl) Antiviral, antibacterial SNH methodology (nucleophilic H substitution)
Piperazine-[1,2,4]triazolo[1,5-a]triazines [1,2,4]Triazolo[1,5-a]triazine Piperazine derivatives Adenosine A2a antagonists Piperazine derivatization via Curtius rearrangement
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine Aryl groups at C2 and C5 High-yield synthesis (biological activity not specified) Hydrazine reaction with aldehydes

Key Observations

  • Reactivity : The hydrazinyl group in the target compound offers superior nucleophilicity compared to the chloro substituent in 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine, enabling selective derivatization (e.g., condensation with aldehydes or ketones) .
  • Biological Activity : While [1,2,4]triazolo[1,5-a]pyrimidines exhibit well-documented antiviral and antibacterial properties, the hydrazinyl analog’s activity remains underexplored but is hypothesized to mimic purine antimetabolites . Piperazine derivatives of triazolo-triazines demonstrate high oral bioavailability (e.g., 89% in rats), a feature yet to be tested in hydrazinyl-triazolo-pyrazines .
  • Synthetic Flexibility : The target compound’s synthesis parallels methods used for 8-chloro derivatives, where halogen displacement with hydrazine could yield the hydrazinyl analog . In contrast, [1,2,4]triazolo[1,5-a]pyrimidines rely on SNH pathways, which are less applicable to pyrazine cores .

Research Findings and Data

Physicochemical Properties

  • 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine : Melting point = 165–166°C; serves as a stable intermediate for SNAr reactions .

Biological Activity

8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that has gained attention in medicinal chemistry for its potential therapeutic applications. Its unique structure combines a triazole ring with a pyrazine ring, which enhances its chemical reactivity and biological activity. This compound has been studied for its antibacterial, antiviral, and antitumor properties, making it a candidate for drug development.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against common pathogens are promising, suggesting that it may serve as an effective antibacterial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Antiviral Activity

The compound also demonstrates antiviral activity. In studies focusing on viral replication inhibition, this compound has shown effectiveness against several viruses. The mechanism of action appears to involve interference with viral enzymes essential for replication.

Antitumor Activity

This compound has been evaluated for its antitumor potential in various cancer cell lines. Notably, it has exhibited cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Cell Line IC50 (µM)
A5490.83 ± 0.07
MCF-71.25 ± 0.10
HeLa0.95 ± 0.05

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and viral replication. For instance, it can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.

Study 1: Antibacterial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers tested the antibacterial efficacy of various derivatives of triazolo-pyrazines including this compound. The study found that this compound had superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics.

Study 2: Antitumor Activity Assessment

Another significant study assessed the antitumor effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Q & A

Q. What are the common synthetic routes for 8-hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine?

The synthesis typically involves cyclization of hydrazine derivatives with functionalized pyrazine precursors. For example, hydrazine derivatives react with pyrazine-based intermediates (e.g., substituted pyrazine amines) under acidic or thermal conditions. Polyphosphoric acid (PPA) and N,N-dimethylformamide dimethyl acetal (DMFDMA) are often used to facilitate ring closure and functionalization . Key steps include:

  • Formation of the triazole ring via cyclocondensation.
  • Introduction of the hydrazinyl group via nucleophilic substitution or condensation. Analytical verification (e.g., NMR, HRMS) is critical to confirm regioselectivity, as competing pathways may yield isomeric byproducts .

Q. How is the structural integrity of this compound validated?

Structural characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., hydrazinyl proton at δ ~5–6 ppm; triazole/pyrazine ring carbons in δ 140–160 ppm) .
  • HRMS : Confirms molecular formula (C₅H₆N₆, exact mass 150.141 g/mol) .
  • X-ray crystallography (if crystalline): Resolves fused-ring geometry and hydrogen-bonding interactions .

Q. What are the primary chemical reactions of the hydrazinyl group in this compound?

The hydrazinyl (-NH-NH₂) group undergoes:

  • Condensation : Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, useful for derivatization .
  • Oxidation : Forms diazenium or nitrile derivatives under oxidative conditions (e.g., with MnO₂ or I₂) .
  • Coordination Chemistry : Binds to metal ions (e.g., Cu²⁺, Fe³⁺), relevant for catalytic or medicinal applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Contradictions in literature arise from competing pathways (e.g., triazole vs. tetrazole formation). Optimization strategies include:

  • Temperature Control : Lower temperatures (50–80°C) favor hydrazinyl-triazole formation over decomposition .
  • Catalyst Selection : Cu(I) catalysts improve regioselectivity in cyclization steps .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions . Kinetic studies (e.g., in situ IR monitoring) are recommended to track intermediate stability .

Q. What mechanisms explain the biological activity of 8-hydrazinyl-triazolopyrazine derivatives?

Derivatives exhibit antimicrobial and anticancer properties via:

  • Enzyme Inhibition : Binding to bacterial dihydrofolate reductase (DHFR) or human adenosine receptors (A₁/A₂A), confirmed by docking studies .
  • ROS Modulation : Antioxidant activity via scavenging of DPPH radicals (IC₅₀ ~10–50 μM) . Discrepancies in potency across studies may stem from substituent effects; e.g., electron-withdrawing groups (NO₂) enhance antifungal activity, while bulky groups reduce bioavailability .

Q. How should researchers address contradictory data in spectroscopic assignments?

For example, NMR signals for fused triazole-pyrazine systems often overlap. Solutions include:

  • 2D NMR (HSQC, HMBC) : Resolves ambiguous couplings (e.g., distinguishing C-8 hydrazinyl from pyrazine C-7) .
  • Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen connectivity .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts within ±2 ppm accuracy .

Q. What strategies enable regioselective functionalization of the triazole ring?

Regioselectivity challenges arise from similar reactivity of triazole N-atoms. Approaches include:

  • Directing Groups : Use of protecting groups (e.g., Boc) on the hydrazinyl moiety to steer electrophilic substitution .
  • Metal-Mediated Coupling : Suzuki-Miyaura reactions at C-5/C-7 positions using Pd catalysts .
  • Microwave-Assisted Synthesis : Accelerates kinetically controlled pathways, improving yield of desired regioisomer .

Methodological Tables

Table 1. Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
CyclocondensationHydrazine + PPA, 100°C65–78
Hydrazinyl SubstitutionNH₂NH₂, DMFDMA, 80°C72
Oxidative FunctionalizationMnO₂, CHCl₃, rt58

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine
Reactant of Route 2
8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine

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